2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid under basic conditions to form the benzoxazole ring.
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial properties.
2-Methylthio-benzoxazole: Similar structure but lacks the hydroxy and acetic acid groups.
2-Hydroxy-benzoxazole: Similar structure but lacks the methylthio group.
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methylsulfanyl-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-10-11-7-5(8(12)9(13)14)3-2-4-6(7)15-10/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
UHABCFWYGXXVAG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2O1)C(C(=O)O)O |
Origin of Product |
United States |
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